4-bromo-1-ethyl-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-1H-pyrazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-BROMO-1-ETHYL-N’-[(E,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a bromine atom, an ethyl group, and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1-ETHYL-N’-[(E,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide and 3-(2-furyl)-2-methyl-2-propenal. The reaction conditions usually require the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the condensation reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-BROMO-1-ETHYL-N’-[(E,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
4-BROMO-1-ETHYL-N’-[(E,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-BROMO-1-ETHYL-N’-[(E,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE
- 3-(2-FURYL)-2-METHYL-2-PROPENAL
- Other pyrazole derivatives with similar structural features.
Uniqueness
4-BROMO-1-ETHYL-N’-[(E,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its specific combination of functional groups and structural elements
Eigenschaften
Molekularformel |
C14H15BrN4O2 |
---|---|
Molekulargewicht |
351.20 g/mol |
IUPAC-Name |
4-bromo-1-ethyl-N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H15BrN4O2/c1-3-19-9-12(15)13(18-19)14(20)17-16-8-10(2)7-11-5-4-6-21-11/h4-9H,3H2,1-2H3,(H,17,20)/b10-7+,16-8+ |
InChI-Schlüssel |
YYWXYDAKXKRULY-YHQUMQLZSA-N |
Isomerische SMILES |
CCN1C=C(C(=N1)C(=O)N/N=C/C(=C/C2=CC=CO2)/C)Br |
Kanonische SMILES |
CCN1C=C(C(=N1)C(=O)NN=CC(=CC2=CC=CO2)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.